molecular formula C9H19ClN2O B1407345 [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride CAS No. 2197409-26-8

[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride

Cat. No.: B1407345
CAS No.: 2197409-26-8
M. Wt: 206.71 g/mol
InChI Key: LWDCAXYCUKBDPZ-UHFFFAOYSA-N
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Description

[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride is a piperidine derivative that serves as a valuable synthetic building block in medicinal chemistry and drug discovery research. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The 1-(piperidin-1-ylcarbonyl)propyl]amine structure features an amine group, making it a versatile intermediate for the synthesis of more complex molecules. Compounds with similar piperidine-carbonyl scaffolds have been investigated as key intermediates in the development of pharmaceutical agents, including those with inhibiting effects on enzymes like dipeptidylpeptidase-IV (DPP-IV) . Researchers utilize such piperidine derivatives in the construction of potential therapeutics for a range of conditions, including metabolic and central nervous system disorders . This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-1-piperidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-2-8(10)9(12)11-6-4-3-5-7-11;/h8H,2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDCAXYCUKBDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197409-26-8
Record name 2-amino-1-(piperidin-1-yl)butan-1-one hydrochloride
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Preparation Methods

Synthesis of the Piperidine Core

The initial step involves synthesizing the piperidine derivative, often starting from 4-piperidone hydrochloride or related intermediates:

  • Reaction with di-tert-butyl dicarbonate (Boc anhydride):
    This step introduces a Boc-protecting group on the nitrogen atom, forming N-Boc-piperidin-4-ol or related derivatives (as per patent CN106432232A).

  • Reduction and amination:
    The protected intermediate undergoes reduction, often using sodium borohydride or titanium tetraisopropylate, to yield 4-aminopiperidine derivatives . These are key intermediates for subsequent functionalization.

Data Table 1: Common reagents and conditions for piperidine core synthesis

Step Reagents Conditions Purpose
Boc protection Di-tert-butyl dicarbonate Room temperature, inert atmosphere Protect nitrogen
Reduction NaBH₄ or Ti(iPr)₄ Room temperature Convert to amine
Deprotection TFA in CH₂Cl₂ Room temperature Remove Boc group

Amination and Functionalization

Post-carbonyl linkage, the compound undergoes further functionalization:

  • Amination of the propyl chain:
    The terminal amino group can be introduced via reductive amination or direct amination reactions, often using ammonia or primary amines under mild conditions.

  • Use of nitrating or halogenating reagents:
    For further derivatization, such as halogenation, reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are utilized.

Research Findings:
The synthesis of derivatives often involves nitration or halogenation steps to modify the piperidine ring or side chain, as detailed in patent CN106432232A.

Data Table 3: Amination reagents and conditions

Step Reagents Conditions Purpose
Reductive amination Ammonia or primary amines, NaBH₃CN Room temperature, mild conditions Introduce amino group
Halogenation NCS or NBS Cold, controlled addition Functionalize side chain

Salt Formation: Hydrochloride Salt

The final step involves converting the free base or amine into its hydrochloride salt:

  • Reaction with hydrogen chloride (HCl):
    The free amine is dissolved in a suitable solvent, such as ethanol or isopropanol, and treated with gaseous HCl or HCl in a solvent to form [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride .

  • Crystallization and purification:
    The salt is then crystallized out of the solvent, washed, and dried under vacuum to obtain the pure hydrochloride salt.

Research Findings:
The salt formation process is standard in pharmaceutical synthesis, ensuring compound stability and solubility.

Data Table 4: Salt formation conditions

Step Reagents Conditions Purpose
Salt formation HCl gas or HCl solution Room temperature, inert atmosphere Convert free amine to hydrochloride salt
Crystallization Ethanol or isopropanol Cooling, filtration Purify salt

Summary of Preparation Methods

Step Methodology Key Reagents Typical Conditions References
1 Synthesis of piperidine core Boc anhydride, NaBH₄ Room temp, inert ,
2 Attachment of carbonyl group CDI, propionic acid derivatives Room temp ,
3 Amination and functionalization NH₃, primary amines Mild, room temp ,
4 Salt formation HCl gas/solution Room temp ,

Chemical Reactions Analysis

Types of Reactions

[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Antihypertensive Agents

Research has demonstrated that derivatives of piperidine, including [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride, exhibit potential as antihypertensive agents. A study highlighted the synthesis of piperidine derivatives that showed equipotent bradycardic activity compared to mibefradil, a known antihypertensive drug. These compounds were evaluated for their ability to inhibit P450 enzymes, which play a crucial role in drug metabolism, thus presenting a dual therapeutic profile: managing hypertension while minimizing adverse metabolic interactions .

HIV Research

The compound has also been investigated within the context of HIV treatment. In particular, piperidine derivatives have been identified as potential CCR5 antagonists, which are crucial for inhibiting HIV-1 entry into host cells. The structure-activity relationship (SAR) studies on these compounds indicated that modifications in the piperidine moiety could enhance binding affinity and efficacy against HIV .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. Key synthetic strategies include amidation and the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to facilitate the formation of amides from carboxylic acids and amines .

Structural Characterization

Characterization of synthesized compounds often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods confirm the structure and purity of the synthesized compounds, ensuring they meet the required specifications for biological testing .

Antibacterial Activity

In addition to cardiovascular applications, piperidine derivatives have shown antibacterial properties. A patent describes the use of piperidine compounds in treating bacterial infections by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication . This highlights the versatility of this compound in addressing multiple therapeutic targets.

CNS Penetration Studies

Recent studies have focused on the central nervous system (CNS) penetration capabilities of piperidine derivatives, including this compound. The ability to cross the blood-brain barrier is critical for developing treatments for neurological disorders. Research indicates that modifications in the piperidine structure can significantly influence CNS penetration and receptor selectivity, which is vital for minimizing side effects while maximizing therapeutic efficacy .

Summary Table of Applications

Application AreaSpecific UseKey Findings/Notes
Antihypertensive AgentsBradycardic activityComparable efficacy to mibefradil; P450 inhibition
HIV TreatmentCCR5 antagonismEnhanced binding affinity through structural modifications
Antibacterial ActivityInhibition of DNA gyraseEffective against various bacterial strains
CNS PenetrationNeurological applicationsModifications affect blood-brain barrier permeability

Mechanism of Action

The mechanism of action of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine/Piperazine-Based Derivatives

(a) HBK Series (HBK14–HBK19)

These piperazine derivatives (e.g., HBK14: C₂₄H₃₁ClN₂O₃) feature aryloxyethyl or aryloxypropyl substituents, such as 2,6-dimethylphenoxy or 2-chloro-6-methylphenoxy groups . Unlike the target compound, which has a piperidine-carbonyl-propylamine backbone, HBK compounds incorporate a piperazine ring and bulky aromatic substituents. These structural differences likely enhance their affinity for serotonin or dopamine receptors, making them candidates for central nervous system (CNS) therapeutics .

(b) [2-Methyl-1-(piperidin-1-ylcarbonyl)propyl]amine Hydrochloride (CAS 56415-12-4)

This analog (C₁₀H₂₁ClN₂O) introduces a methyl branch on the propyl chain, increasing molecular weight (220.74 g/mol vs. 218.72 g/mol for the target compound) and altering steric effects. The SMILES notation NC(C(=O)N1CCCCC1)C(C)C.Cl highlights the branched topology, which may influence solubility and receptor binding .

(c) [1-(Piperidin-1-ylmethyl)cyclopropyl]amine Dihydrochloride

The dihydrochloride salt form further modifies solubility and ionization compared to the monohydrochloride target compound .

Nitroheterocyclic Amines

Compounds such as 36–41 (e.g., 36 : C₂₃H₂₂BrClN₆O₂) feature nitro-triazole or nitro-imidazole groups linked to propylamine chains. These structures exhibit anti-Chagasic activity, with melting points ranging from 127°C to 235°C . The target compound lacks nitro groups but shares the propylamine backbone, suggesting divergent therapeutic applications.

Aromatic and Heterocyclic Analogs

(a) [1-(4-Propoxyphenyl)propyl]amine Hydrochloride (CAS 1201633-55-7)

This analog (C₁₂H₂₀ClNO) replaces the piperidinylcarbonyl group with a 4-propoxyphenyl moiety, increasing lipophilicity (logP ~2.8 vs. ~1.5 for the target compound). Such modifications enhance membrane permeability but reduce hydrogen-bonding capacity .

(b) 4-Ethyl-5-methyl-3-(piperidin-1-ylcarbonyl)thien-2-ylamine (QZ-5773)

The thiophene ring’s π-system may facilitate interactions with aromatic residues in enzyme active sites .

Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₉H₁₉ClN₂O 218.72 Not reported Piperidine, carbonyl, amine
HBK14 C₂₄H₃₁ClN₂O₃ 438.97 Not reported Piperazine, aryloxyethyl
Compound 36 C₂₃H₂₂BrClN₆O₂ 537.82 128–130 Nitro-triazole, bromoquinoline
[2-Methyl analog] C₁₀H₂₁ClN₂O 220.74 Not reported Branched propyl, piperidine
[1-(4-Propoxyphenyl)propyl]amine C₁₂H₂₀ClNO 229.75 Not reported Aryl ether, propylamine

Biological Activity

[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, which include a piperidine ring and a carbonyl group, suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H15ClN2O. The presence of the piperidine ring contributes to its lipophilicity and interaction with biological targets. The compound's molecular structure can be represented as follows:

C8H15ClN2O\text{C}_8\text{H}_{15}\text{ClN}_2\text{O}

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing processes like signal transduction and protein synthesis.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For instance, derivatives containing piperidine moieties have been shown to possess potent antibacterial effects against multidrug-resistant pathogens. The structural characteristics of this compound suggest it may also exhibit comparable antimicrobial properties.

Compound Activity Reference
This compoundAntibacterial
Piperidine derivativesAntibacterial against MDR pathogens

Antiviral Activity

Studies on similar piperidine derivatives reveal their potential as antiviral agents. Modifications in the piperidine structure can enhance interactions with viral proteins, leading to improved efficacy against viruses such as HIV. The presence of the carbonyl group in this compound may enhance its binding affinity to viral targets.

Compound Activity Reference
This compoundPotential antiviral
Piperidine derivativesEffective against HIV

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine with appropriate carbonyl precursors. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the compound.

Antibacterial Activity

A study conducted on various piperidine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could enhance antibacterial efficacy.

Antiviral Efficacy

Research has shown that certain piperidine-based compounds exhibit promising antiviral properties. For example, studies have indicated that these compounds can inhibit viral replication by interfering with viral protein synthesis pathways.

Comparative Analysis of Biological Activity

A comparative analysis of this compound with other similar compounds reveals its unique potential in pharmacological applications.

Comparison Compound Biological Activity Notes
Piperidine derivativesAntimicrobialSimilar structure enhances activity
Carbonyl-containing aminesAntiviralStructural modifications improve efficacy

Q & A

Basic: What synthetic strategies are recommended for [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride, and how can reaction efficiency be improved?

Methodological Answer:
The compound can be synthesized via amide coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), a common coupling agent for activating carboxylic acids. Key steps include:

  • Reagent Selection : EDC·HCl facilitates the formation of the piperidinylcarbonyl moiety by activating the carbonyl group for nucleophilic attack by the propylamine derivative .
  • Optimization : Reaction efficiency improves with controlled pH (5–6), low-temperature conditions (0–4°C), and the use of co-reagents like hydroxybenzotriazole (HOAt) to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) isolates the hydrochloride salt .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride
Reactant of Route 2
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[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride

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